

Cross-referencing spectral data of 2-Amino-N-methylbenzamide with databases

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Compound of Interest

Compound Name: 2-Amino-N-methylbenzamide

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A Comparative Guide to the Spectral Analysis of 2-Amino-N-methylbenzamide

For researchers and professionals in the field of drug development and chemical analysis, accurate identification and characterization of organic compounds are paramount. This guide provides a comprehensive cross-referencing of the spectral data for **2-Amino-N-methylbenzamide** against established databases and compares it with structurally similar compounds, namely 2-Aminobenzamide and N-methylbenzamide. The presented data, sourced from reputable databases, is supplemented with standardized experimental protocols for spectral acquisition.

Data Presentation: Comparative Spectral Data

The following tables summarize the key spectral information for **2-Amino-N-methylbenzamide** and its analogues. This data has been compiled from various spectral databases to provide a robust comparison.

Table 1: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)	Database Source
2-Amino-N-methylbenzamide	C ₈ H ₁₀ N ₂ O	150.18	150 (M+), 133, 119, 92, 65	NIST, PubChem[1][2][3]
2-Aminobenzamide	C ₇ H ₈ N ₂ O	136.15	136 (M+), 119, 92, 65	PubChem[4]
N-methylbenzamide	C ₈ H ₉ NO	135.17	135 (M+), 105, 77, 51	SpectraBase, PubChem[5][6]

Table 2: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment	Database Source
2-Amino-N-methylbenzamide	3400-3200 (broad), 1640 (strong), 1615, 1580	N-H stretch (amine & amide), C=O stretch (amide I), N-H bend (amine), C=C stretch (aromatic)	NIST[1]
2-Aminobenzamide	3400-3200 (broad), 1650 (strong), 1620, 1585	N-H stretch (amine & amide), C=O stretch (amide I), N-H bend (amine), C=C stretch (aromatic)	Thermo Scientific[7]
N-methylbenzamide	3300 (sharp), 1640 (strong), 1540, 1600, 1480	N-H stretch (amide), C=O stretch (amide I), N-H bend (amide II), C=C stretch (aromatic)	ChemicalBook, NIST[8][9]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹³C NMR)

Compound	Key ^{13}C Chemical Shifts (δ , ppm)	Carbon Environment Assignment	Database Source
2-Amino-N-methylbenzamide	~169, ~148, ~132, ~128, ~117, ~115, ~26	C=O (amide), C-NH ₂ (aromatic), C-H (aromatic), C-H (aromatic), C-C=O (aromatic), C-H (aromatic), N-CH ₃	PubChem[2]
2-Aminobenzamide	~171, ~150, ~133, ~128, ~117, ~115	C=O (amide), C-NH ₂ (aromatic), C-H (aromatic), C-H (aromatic), C-C=O (aromatic), C-H (aromatic)	Not explicitly found, inferred from structure
N-methylbenzamide	~168, ~135, ~131, ~128, ~127, ~27	C=O (amide), C-C=O (aromatic), C-H (aromatic), C-H (aromatic), C-H (aromatic), N-CH ₃	ChemicalBook, SpectraBase[5][8]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above. Instrument-specific parameters may require optimization.

Mass Spectrometry (Electron Ionization - EI) Protocol

- **Sample Preparation:** A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- **Injection:** A small volume (typically 1 μL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

- **Ionization:** As the analyte elutes from the GC column, it enters the ion source of the MS. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR) Protocol

- **Sample Preparation:** For solid samples, a small amount of the powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** The ATR accessory is placed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal.
- **Measurement:** The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. At the points of reflection, an evanescent wave penetrates a short distance into the sample, and wavelength-specific absorption occurs.
- **Spectrum Generation:** The detector measures the attenuated IR beam, and the instrument's software converts this signal into an infrared spectrum (transmittance or absorbance vs. wavenumber).

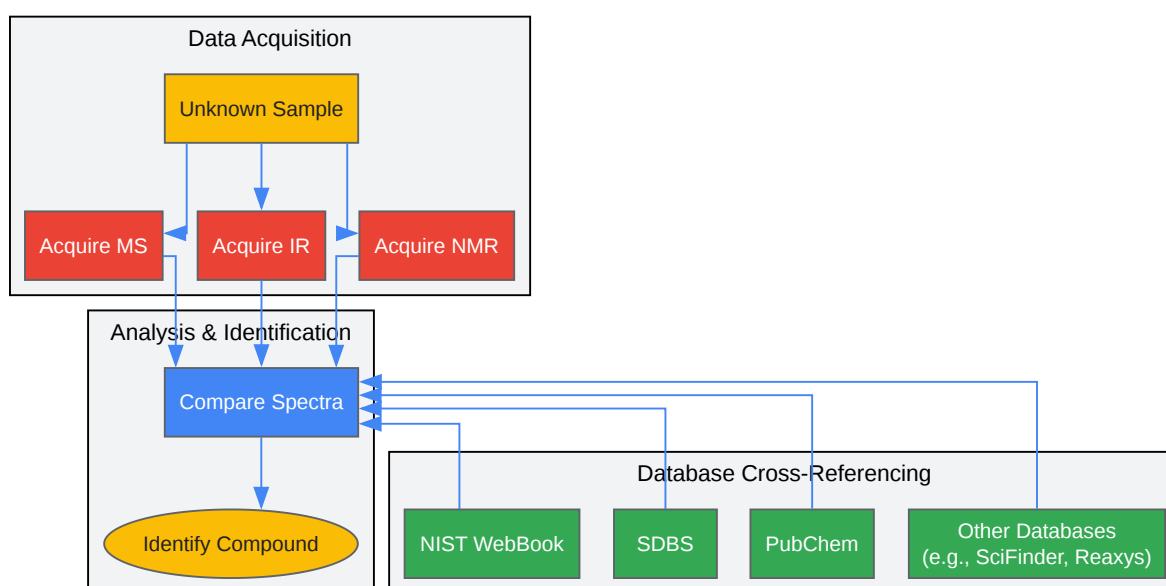
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

- **Data Acquisition:** For ^{13}C NMR, a standard pulse sequence (e.g., a simple pulse-acquire sequence with proton decoupling) is used. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Visualization of Spectral Data Cross-Referencing Workflow

The following diagram illustrates a typical workflow for identifying an unknown compound by cross-referencing its spectral data with various databases.



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Caption: Workflow for compound identification via spectral data cross-referencing.

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